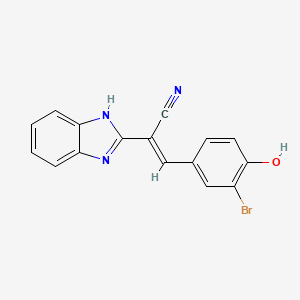![molecular formula C15H19Cl2NO2 B5972863 4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B5972863.png)
4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. It also induces apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has antifungal and antiviral properties. In addition, it has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments include its potent anticancer, antifungal, and antiviral properties. It also has potential use as a diagnostic tool for Alzheimer's disease. However, the limitations include its high toxicity and limited solubility in aqueous solutions.
Orientations Futures
Possible future directions for the study of 4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride include the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in other fields such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a chemical compound that has potential applications in various fields. Its potent anticancer, antifungal, and antiviral properties make it a promising candidate for further research. However, its high toxicity and limited solubility in aqueous solutions are some of the limitations that need to be addressed. Further research is required to fully explore the potential of this compound and its future directions.
Méthodes De Synthèse
The synthesis of 4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 4-chloro-3-methylphenol with but-2-yn-1-ol in the presence of a base, followed by the reaction with morpholine and hydrochloric acid. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
4-[4-(4-chloro-3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antiviral properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
4-[4-(4-chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-13-12-14(4-5-15(13)16)19-9-3-2-6-17-7-10-18-11-8-17;/h4-5,12H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOODENJNOLIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#CCN2CCOCC2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-3-methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-[4-(2-oxopiperidin-1-yl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972785.png)
![N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5972796.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)
![2-butyryl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B5972801.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5972827.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5972830.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B5972840.png)
![3-cyclopropyl-N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5972852.png)
![1-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-2-piperidinone](/img/structure/B5972869.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5972875.png)
![2-(2-bromo-4-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5972884.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5972891.png)